

(2-phenyl-1H-indol-1-yl)acetic acid CAS number 62663-25-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-phenyl-1H-indol-1-yl)acetic acid

Cat. No.: B2610057

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An In-depth Technical Guide to **(2-phenyl-1H-indol-1-yl)acetic acid** (CAS: 62663-25-6)

Executive Summary

(2-phenyl-1H-indol-1-yl)acetic acid, registered under CAS number 62663-25-6, is a derivative of the 2-phenylindole scaffold. The 2-phenylindole core is recognized in medicinal chemistry as a "privileged structure," a framework capable of binding to a multitude of biological targets and exhibiting a wide array of pharmacological activities.^[1] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, analytical characterization, known biological context, and essential safety protocols. The information presented herein is synthesized from established literature to support researchers in academic and industrial settings, providing both foundational knowledge and practical, field-proven insights for its application in drug discovery and development.

Physicochemical and Spectroscopic Profile

(2-phenyl-1H-indol-1-yl)acetic acid is a solid at room temperature, with solubility in common organic solvents.^{[2][3]} Its core structure, 2-phenylindole, is a non-planar molecule due to steric interactions between the indole and phenyl rings, which confers distinct electronic properties that influence its chemical reactivity and biological interactions.^[4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 62663-25-6 | [5] |
| Molecular Formula | C ₁₆ H ₁₃ NO ₂ | [5] |
| Molecular Weight | 251.28 g/mol | [3][6] |
| Physical Form | Powder / Crystalline Solid | [2][3] |
| Melting Point | 172-174 °C | [3][7] |
| Solubility | Soluble in ethanol, dichloromethane | [2] |
| Storage | Store at room temperature in a cool, dry place | [3][8] |

Table 2: Key Spectroscopic Data (Predicted & Core-Based)

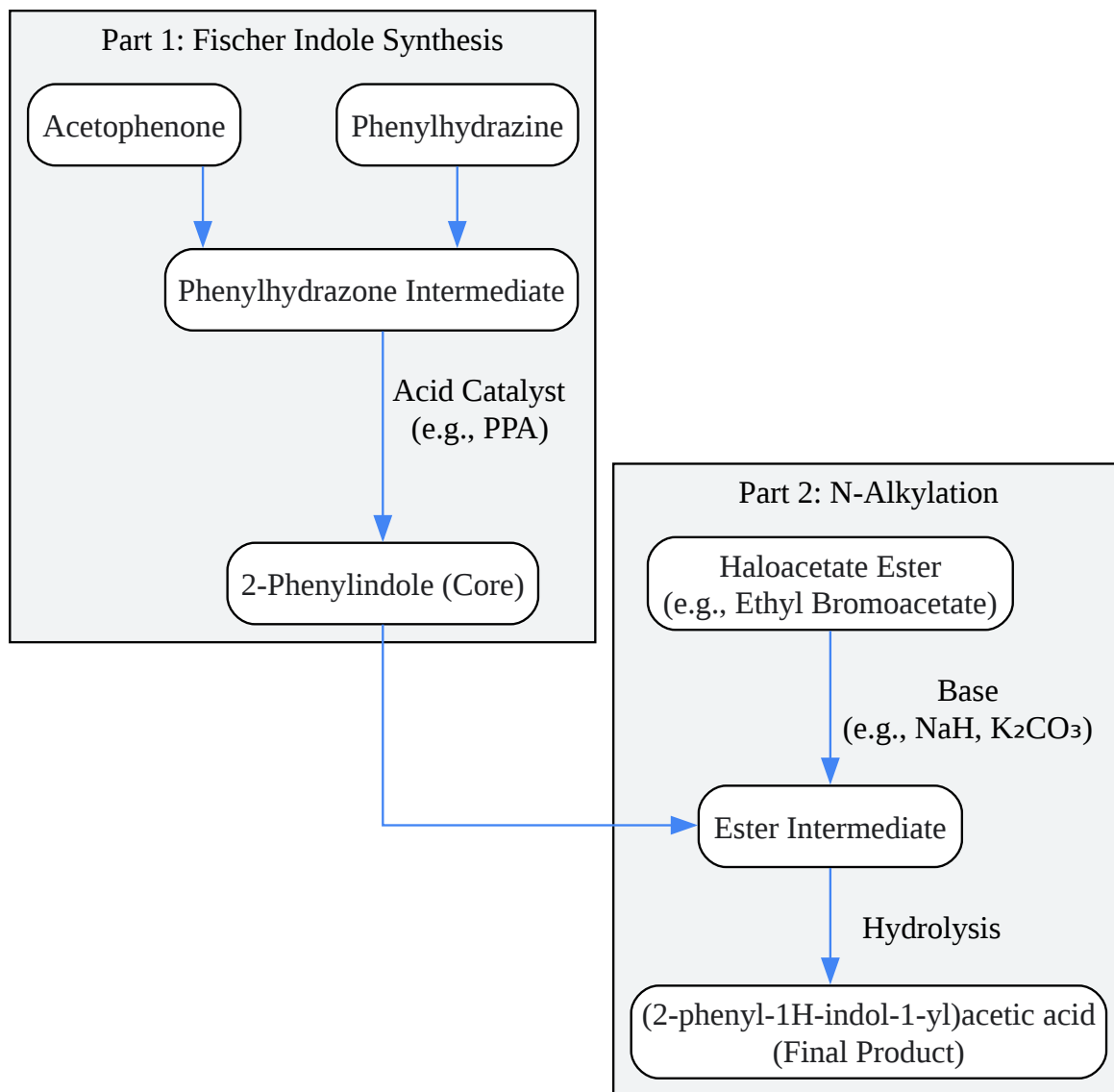
| Spectroscopy | Characteristic Features | Source(s) for Core |
|---------------------|---|--------------------|
| ¹ H NMR | Signals in the aromatic region (δ 7.20-7.70 ppm); Singlet for the methylene (CH ₂) protons; Absence of the N-H proton signal seen in the 2-phenylindole precursor. | [4] |
| ¹³ C NMR | Signals for aromatic carbons (δ 110-137 ppm); Signal for the carbonyl carbon (C=O) of the acetic acid group. | [4] |
| IR (Infrared) | Broad O-H stretch (carboxylic acid); C=O stretch (\sim 1700 cm ⁻¹); Aromatic C=C stretches (\sim 1600 cm ⁻¹); C-N stretch (1100-1300 cm ⁻¹); Absence of the N-H stretch seen in the precursor (\sim 3415 cm ⁻¹). | [4][9] |
| Mass Spec (MS) | Molecular ion peak at m/z 193 for the 2-phenylindole core; Expected molecular ion peak for the title compound at m/z 251. | [4] |

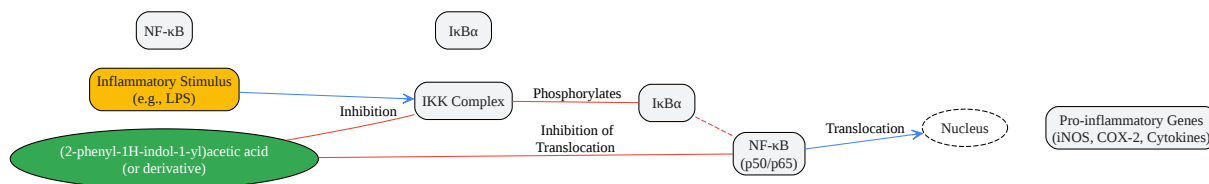
Synthesis and Purification

The synthesis of **(2-phenyl-1H-indol-1-yl)acetic acid** is a multi-step process that hinges on two cornerstone reactions in organic chemistry: the Fischer Indole Synthesis to create the core scaffold, followed by N-alkylation to introduce the acetic acid moiety.

Workflow Overview

The overall synthetic strategy involves the acid-catalyzed cyclization of a phenylhydrazone intermediate to form the 2-phenylindole core, which is then functionalized at the indole nitrogen.





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- To cite this document: BenchChem. [(2-phenyl-1H-indol-1-yl)acetic acid CAS number 62663-25-6]. BenchChem, [2026]. [Online PDF]. Available at:

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